molecular formula C59H75FN10O12 B12379836 Autac2-2G

Autac2-2G

Cat. No.: B12379836
M. Wt: 1135.3 g/mol
InChI Key: ZANJBLYAAWXSAG-CRCOQUFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Autac2-2G involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a guanine derivative, which is then linked to a ligand that targets the protein of interest . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing stringent quality control measures .

Properties

Molecular Formula

C59H75FN10O12

Molecular Weight

1135.3 g/mol

IUPAC Name

[(1R)-1-[3-[[4-[3-[2-[2-[3-[4-[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]pyrazol-1-yl]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C59H75FN10O12/c1-6-59(2,3)52(73)56(75)69-27-8-7-14-45(69)57(76)82-46(21-17-39-18-22-47(77-4)48(34-39)78-5)41-12-9-13-44(35-41)64-50(72)24-23-49(71)62-25-10-28-79-30-32-81-33-31-80-29-11-26-68-38-42(36-63-68)53-65-51-54(66-58(61)67-55(51)74)70(53)37-40-15-19-43(60)20-16-40/h9,12-13,15-16,18-20,22,34-36,38,45-46H,6-8,10-11,14,17,21,23-33,37H2,1-5H3,(H,62,71)(H,64,72)(H3,61,66,67,74)/t45-,46+/m0/s1

InChI Key

ZANJBLYAAWXSAG-CRCOQUFZSA-N

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.